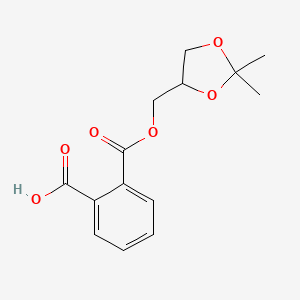

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLHPOXWGFYRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474191 | |

| Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40630-71-5 | |

| Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a benzoic acid derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro, halogen, or alkyl groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for the introduction of functional groups through various chemical reactions such as esterification and amidation. The presence of the dioxolane ring provides stability and reactivity that can be exploited in synthetic pathways.

Pharmaceutical Development

Research indicates that derivatives of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid exhibit biological activity that could be harnessed for therapeutic purposes. For instance, studies have shown potential anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain relief and inflammation management .

Green Chemistry

As environmental concerns rise, the compound is being investigated for its role in green chemistry initiatives. Its ability to act as a bio-based solvent alternative has been highlighted in recent studies. Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, derived from glycerol, demonstrates how derivatives can serve as sustainable solvents with reduced toxicity compared to traditional organic solvents .

Case Study 1: Bio-Based Solvent Development

A comprehensive study focused on the synthesis of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate illustrates the challenges and methodologies involved in developing bio-based solvents. The research utilized Hansen solubility parameters and Kamlet–Abboud–Taft parameters to evaluate the solvent's effectiveness and safety .

Key Findings:

- The solvent showed promising solubility characteristics.

- Toxicity assessments indicated lower hazards compared to conventional solvents.

Case Study 2: Pharmaceutical Applications

Research into the pharmaceutical applications of derivatives of this compound has revealed significant potential for anti-inflammatory drugs. A specific derivative was tested for its efficacy in reducing inflammation in animal models, showing positive results that warrant further clinical investigation .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for functional group introduction | Versatile reactivity |

| Pharmaceutical Development | Potential anti-inflammatory agents | Therapeutic applications |

| Green Chemistry | Bio-based solvent alternative | Reduced toxicity and environmental impact |

Mecanismo De Acción

The mechanism of action of 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Functional Differentiation

Reactivity and Solubility :

- The dioxolane ring in the target compound enhances solubility in polar solvents compared to simpler esters like 4-(methoxycarbonyl)benzoic acid , which lacks cyclic ether groups .

- Thiazole-containing analogues (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid ) exhibit distinct electronic properties due to sulfur and nitrogen heteroatoms, influencing their reactivity in medicinal chemistry .

Synthetic Utility :

- The target compound’s dioxolane-methoxycarbonyl group serves as a sterically hindered linker, enabling controlled regioselectivity in peptide coupling, unlike Fmoc-AMPB-OH , which relies on azo groups for conjugation .

- 2-(4-Methoxybenzoyl)benzoic acid is preferred in photochemical applications due to its extended π-conjugation and UV activity, a feature absent in the target compound .

Pharmacological Potential: While the target compound lacks direct pharmacological data, structurally related derivatives like DX-CA-[S2200] () and thiazole-substituted benzoic acids show antimicrobial and anticancer activities .

Notes

Commercial Status : The compound is discontinued by major suppliers, limiting its accessibility for new research .

Structural Uniqueness : Its combination of a dioxolane ring and methoxycarbonyl group distinguishes it from other benzoic acid derivatives, offering unique steric and electronic properties .

Research Gaps: Limited data exist on its toxicity or metabolic pathways compared to well-studied analogues like caffeic acid derivatives ().

Actividad Biológica

2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Properties

- Molecular Weight : 250.25 g/mol

- CAS Number : 40630-71-5

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research has shown that derivatives of benzoic acid exhibit significant antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of various bacteria and fungi. Specifically, compounds similar to this compound were tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing promising inhibition zones in agar diffusion tests .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| This compound | S. aureus | 14 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined, showing that the compound effectively reduces cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological effects of the compound are hypothesized to involve the modulation of cellular pathways related to apoptosis and inflammation. In silico studies suggest that it may act as a competitive inhibitor for enzymes involved in inflammatory signaling pathways .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at [University X] demonstrated that derivatives of benzoic acid significantly inhibited biofilm formation in Pseudomonas aeruginosa, which is critical for treating chronic infections. -

In Vivo Studies :

Animal models treated with this compound showed reduced inflammation markers and improved recovery rates from induced inflammatory conditions .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid with high purity?

A: Synthesis typically involves multi-step protocols. Key steps include:

- Protection of hydroxyl groups : Use (2,2-dimethyl-1,3-dioxolan-4-yl)methanol derivatives to introduce the dioxolane moiety via esterification or coupling reactions .

- Carboxylation : React with activated benzoic acid derivatives (e.g., acid chlorides) under anhydrous conditions.

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) and HPLC with C18 columns (MeCN/water mobile phases) to achieve >95% purity .

- Validation : Confirm structure via H NMR (e.g., characteristic dioxolane methyl protons at δ 1.3–1.5 ppm) and LCMS (m/z corresponding to molecular ion [M+H]) .

Advanced Structural Analysis

Q. Q: How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

A: Contradictions often arise from:

- Rotamers or tautomers : Use variable-temperature NMR or deuterated solvents to stabilize conformers.

- Ionization artifacts in MS : Compare ESI+ and APCI modes; validate with high-resolution MS (HRMS) .

- Impurity interference : Cross-check HPLC retention times under standardized conditions (e.g., 0.77–1.40 minutes in SMD-TFA05 methods) .

Stability & Reactivity

Q. Q: What factors influence the hydrolytic stability of the dioxolane ring under physiological conditions?

A: The dioxolane ring’s stability depends on:

- pH : Acidic conditions (e.g., gastric pH) accelerate hydrolysis, while neutral/basic conditions (e.g., plasma) preserve it.

- Substituent effects : Electron-withdrawing groups on the benzoic acid moiety reduce ring-opening rates.

- Experimental validation : Monitor degradation via HPLC over 24–72 hours in buffers (pH 1–9) .

Biological Activity & Applications

Q. Q: What strategies enhance the bioactivity of this compound as a potential enzyme inhibitor?

A: Focus on:

- Structural modifications : Introduce fluorinated or methyl groups to the benzoic acid core to improve binding affinity .

- Prodrug design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or benzyl esters) for enhanced membrane permeability .

- In vitro assays : Test inhibitory activity against serine hydrolases or proteases using fluorogenic substrates (e.g., IC determination) .

Methodological Challenges in Derivative Synthesis

Q. Q: How can regioselective functionalization of the benzoic acid moiety be achieved without disrupting the dioxolane group?

A: Use:

- Protecting groups : Temporarily block the dioxolane’s hydroxyl or methoxy groups with TBDMS or acetyl during reactions .

- Mild coupling agents : Employ EDC/HOBt or DCC/DMAP for carboxyl activation to minimize side reactions .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) and quench intermediates at <50% conversion .

Data Interpretation & Reproducibility

Q. Q: Why might synthetic yields vary significantly between laboratories using the same protocol?

A: Variability stems from:

- Catalyst purity : Use freshly prepared Pd/C or Raney Ni for hydrogenation steps to avoid deactivation .

- Solvent dryness : Ensure anhydrous THF or DCM via molecular sieves (4Å) for moisture-sensitive reactions .

- Scale effects : Optimize stirring rate and temperature gradients for reactions scaled beyond 10 mmol .

Advanced Analytical Techniques

Q. Q: What orthogonal methods confirm the absence of diastereomers in chiral derivatives of this compound?

A: Combine:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to separate enantiomers .

- Polarimetry : Compare specific rotation values with literature data for known configurations .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Computational Modeling

Q. Q: How can molecular docking predict interactions between this compound and target proteins?

A: Steps include:

- Ligand preparation : Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) and assign partial charges .

- Protein alignment : Use AutoDock Vina to dock into active sites (e.g., COX-2 or HDACs) with flexible side chains.

- Validation : Compare docking scores (ΔG) with experimental IC values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.